molecular formula C15H20ClN3O6S B2695366 tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate CAS No. 501928-01-4

tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate

Cat. No.: B2695366
CAS No.: 501928-01-4
M. Wt: 405.85
InChI Key: VTNHUEJJSSAAMX-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H20ClN3O6S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a sulfonyl group attached to a chloronitrobenzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Substitution: Formation of derivatives with different substituents on the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Formation of oxidized derivatives of the piperazine ring.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is used in biological research to study the effects of sulfonyl-containing piperazine derivatives on biological systems. It is also used in the development of new drugs targeting specific enzymes and receptors .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are studying its mechanism of action and its effects on different cellular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonyl group plays a crucial role in

Properties

IUPAC Name

tert-butyl 4-(2-chloro-5-nitrophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O6S/c1-15(2,3)25-14(20)17-6-8-18(9-7-17)26(23,24)13-10-11(19(21)22)4-5-12(13)16/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNHUEJJSSAAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of compound 37 (0.600 g, 2.34 mmol) in DCM (20.00 mL) was added tert-butyl 1-piperazinecarboxylate (0.566 g, 3.04 mmol) and TEA (0.422 mL, 3.04 mmol). The reaction was monitored with TLC (25% EtOAc in hexanes, Rf=0.53). The reaction mixture was complete after stirring at room temperature for 1 hr, as indicated by the absence of the starting material (TLC). Water was added and aqueous layer was extracted twice with DCM. Combined extracts were sequentially washed with water and brine, dried over MgSO4, filtered, and evaporated in vacuo to afford a yellow solid. The solid was triturated with DCM and hexanes, and then filtered to yield compound 38 as a yellow solid (0.789 g, 100% HPLC purity, 83% yield). 1H NMR (500 MHz, DMSO-d6): δ 8.60 (d, J=3 Hz, 1H), 8.47 (dd, J1=3 Hz, J2=8 Hz, 1H), 8.01 (d, J=8 Hz, 1H), 3.37 (m, 4H), 3.23 (m, 4H), 1.37 (s, 9H).
Quantity
0.6 g
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reactant
Reaction Step One
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0.566 g
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reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.422 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
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solvent
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0 (± 1) mol
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[Compound]
Name
hexanes
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0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
83%

Synthesis routes and methods II

Procedure details

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